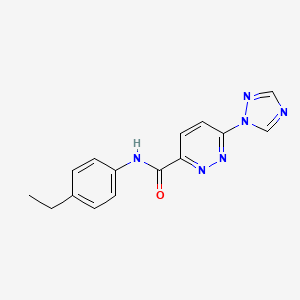![molecular formula C19H15N5O2 B6506892 2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428355-80-9](/img/structure/B6506892.png)
2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide, also known as NNPA, is a small molecule compound that has been studied for its potential to be used in a variety of scientific applications. NNPA has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has been studied for its potential to be used in a variety of scientific applications. For example, this compound has been used in the synthesis of new heterocyclic compounds and as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been studied for its potential to be used as a drug for the treatment of various diseases, such as cancer, diabetes, and hypertension.
Mécanisme D'action
The mechanism of action of 2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is not yet fully understood, however, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of beneficial physiological effects, such as anti-inflammatory and anti-cancer effects. Additionally, this compound has been found to have a variety of biochemical effects, including inhibition of the enzyme phospholipase A2 (PLA2) and inhibition of the enzyme lipoxygenase (LOX).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the enzyme phospholipase A2 (PLA2) and the enzyme lipoxygenase (LOX), both of which are involved in the metabolism of fatty acids. Furthermore, this compound has been found to have anti-cancer, anti-inflammatory, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its relative cost-effectiveness. Additionally, this compound is relatively easy to synthesize, making it a popular choice for lab experiments. However, this compound also has several limitations. For example, this compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very stable, making it difficult to store and use over long periods of time.
Orientations Futures
In the future, 2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide could potentially be used in the treatment of various diseases, such as cancer, diabetes, and hypertension. Additionally, this compound could be used to synthesize new heterocyclic compounds, which could have potential applications in the pharmaceutical and chemical industries. Furthermore, this compound could be studied further to better understand its mechanism of action and its biochemical and physiological effects. Finally, this compound could be studied to develop more stable and water-soluble forms, which could be used in a variety of lab experiments.
Méthodes De Synthèse
2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is synthesized through a three-step process. The first step involves the condensation of naphthalene-1-carbonyl chloride with 4-amino-6-methylpyrimidine to form a Schiff base. This Schiff base is then reduced using sodium borohydride to form the desired product, this compound. This process is relatively efficient and cost-effective, making it a popular choice for synthesizing this compound.
Propriétés
IUPAC Name |
2-naphthalen-1-yloxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(12-26-16-8-3-6-14-5-1-2-7-15(14)16)23-17-11-18(21-13-20-17)24-10-4-9-22-24/h1-11,13H,12H2,(H,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKSTEVZARSYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine](/img/structure/B6506814.png)
![N-(4-fluorophenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6506818.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6506822.png)
![4-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6506833.png)
![N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6506839.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B6506846.png)
![N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6506849.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]urea](/img/structure/B6506853.png)

![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6506867.png)
![13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.0^{2,11}.0^{3,8}]heptadeca-2,4,6,8,10-pentaen-15-one](/img/structure/B6506880.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506900.png)
![N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B6506903.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B6506916.png)